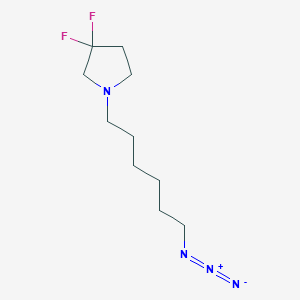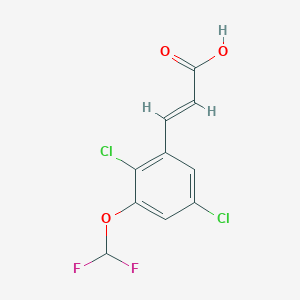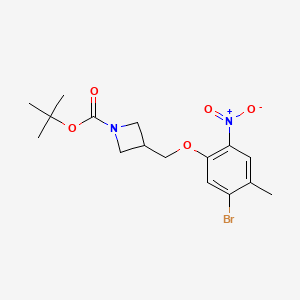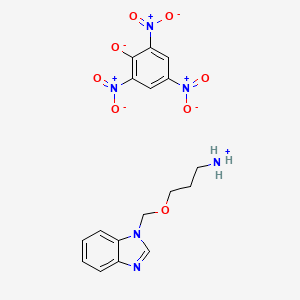
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The picrate form of this compound indicates that it is combined with picric acid, which is often used to form salts with organic bases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For the specific compound benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate, the synthesis would involve the following steps:
Formation of Benzimidazole Core: Condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of 3-Aminopropoxy Group: This can be achieved by reacting the benzimidazole core with a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions.
Formation of Picrate Salt: The final step involves reacting the synthesized benzimidazole derivative with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Used as a corrosion inhibitor and in the synthesis of dyes and pigments.
作用機序
The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, benzimidazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact mechanism of action for benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate would depend on its specific biological target and the pathways involved.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness
Benzimidazole, 1-((3-aminopropoxy)methyl)-, picrate is unique due to the presence of the 3-aminopropoxy group and the picrate salt form. These modifications can significantly alter its chemical and biological properties compared to other benzimidazole derivatives.
特性
CAS番号 |
34703-79-2 |
|---|---|
分子式 |
C17H18N6O8 |
分子量 |
434.4 g/mol |
IUPAC名 |
3-(benzimidazol-1-ylmethoxy)propylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C11H15N3O.C6H3N3O7/c12-6-3-7-15-9-14-8-13-10-4-1-2-5-11(10)14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,4-5,8H,3,6-7,9,12H2;1-2,10H |
InChIキー |
BFQKOQXHWCXBLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CN2COCCC[NH3+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)
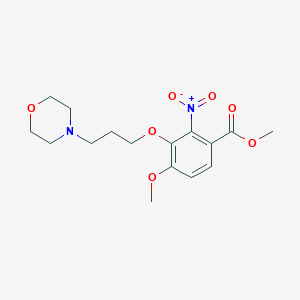


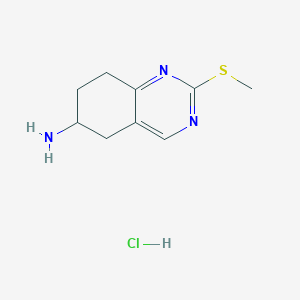

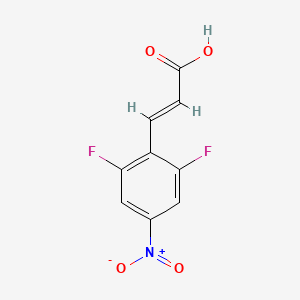
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
